molecular formula C6H7FN2O2S B2364422 5-Amino-2-fluorobenzene-1-sulfonamide CAS No. 916737-71-8

5-Amino-2-fluorobenzene-1-sulfonamide

Cat. No.: B2364422
CAS No.: 916737-71-8
M. Wt: 190.19
InChI Key: JVBQDBDKURHTCM-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7FN2O2S. It is a derivative of benzenesulfonamide, where the amino group is positioned at the 5th carbon and the fluorine atom at the 2nd carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-Amino-2-fluorobenzene-1-sulfonamide may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .

Scientific Research Applications

5-Amino-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activities by binding to the active sites, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-fluorobenzene-1-sulfonamide is unique due to its specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .

Biological Activity

5-Amino-2-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C6H6FN2O2S\text{C}_6\text{H}_6\text{F}\text{N}_2\text{O}_2\text{S}

Key Functional Groups:

  • Amino Group (-NH2): Contributes to hydrogen bonding and interaction with biological targets.
  • Fluoro Group (-F): Enhances lipophilicity and may influence the compound's interaction with enzymes.
  • Sulfonamide Group (-SO2NH2): Known for its role in inhibiting bacterial dihydropteroate synthase, critical for folate synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group can inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes, including pH regulation and ion transport. The amino group facilitates binding to active sites of target proteins through hydrogen bonding, potentially modulating their activity .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It acts primarily by inhibiting bacterial growth through interference with folate synthesis pathways. This mechanism is common among sulfonamides, making them effective against a range of bacterial infections .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of apoptotic pathways, leading to significant increases in apoptotic cell populations compared to controls .

Table 2: Apoptotic Induction by Sulfonamide Derivatives

CompoundCell LineApoptosis Induction (%)Reference
4eMDA-MB-23122.04
5-Amino derivativeHepG218.50

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis. The IC50 values for inhibition of CA IX have been reported as low as 10.93 nM, indicating a strong selectivity over other isoforms like CA II .

Table 3: Inhibition Potency Against Carbonic Anhydrases

Enzyme TypeIC50 (nM)Selectivity RatioReference
Carbonic Anhydrase IX10.93High
Carbonic Anhydrase II1,550Low

Study on Antibacterial Efficacy

In a controlled study involving various bacterial strains, the efficacy of this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity, suggesting potential use in treating resistant infections .

Study on Cancer Cell Lines

A recent investigation into the effects of sulfonamide derivatives on MDA-MB-231 cells revealed that treatment with these compounds led to a marked increase in apoptotic cells, supporting their potential role as anticancer agents .

Properties

IUPAC Name

5-amino-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBQDBDKURHTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-aminosulfonyl-4-fluoronitrobenzene (360 mg, 1.62 mmol) in dichloromethane (6 mL) and methanol (3 mL) was added 10% Pd/C (36 mg) and shaken under a hydrogen atmosphere at 50 psi for 15 minutes. The mixture was filtered through Celite and the cake was washed with methanol (5 mL). The combined organic solvent was concentrated under reduced pressure to give crude product, which was further purified by flash column chromatography (ethyl acetate:hexanes 1:1) to give 240 mg of 5-amino-2-fluorobenzensulfonamide as a light yellow solid. 1H NMR (DMSO-d6): δ 7.38 (s, 2H), 7.03-6.94 (m, 2H), 6.70-6.66 (m, 1H), 5.33 (s, 1H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
catalyst
Reaction Step One

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